molecular formula C4H6N2O B13317685 3-Hydroxyazetidine-1-carbonitrile CAS No. 367906-68-1

3-Hydroxyazetidine-1-carbonitrile

Cat. No.: B13317685
CAS No.: 367906-68-1
M. Wt: 98.10 g/mol
InChI Key: VIAULTBEPNVQAG-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-1-carbonitrile is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a nitrile group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Hydroxyazetidine-1-carbonitrile involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, which involves the photochemical excitation of an acyclic 2-amino ketone precursor. The process is highly reproducible and can be scaled up for industrial production .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a continuous flow process, which allows for the efficient production of the compound on a multi-gram scale. This method ensures high yields and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyazetidine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxyazetidine-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxyazetidine-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyazetidine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

367906-68-1

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

3-hydroxyazetidine-1-carbonitrile

InChI

InChI=1S/C4H6N2O/c5-3-6-1-4(7)2-6/h4,7H,1-2H2

InChI Key

VIAULTBEPNVQAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C#N)O

Origin of Product

United States

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